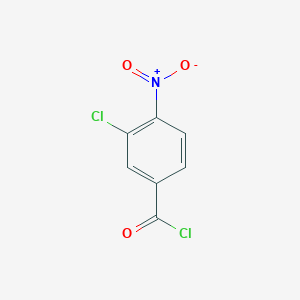

3-Chloro-4-nitrobenzoyl chloride

Übersicht

Beschreibung

3-Chloro-4-nitrobenzoyl chloride is an acid halide . It has a molecular weight of 220.01 and its linear formula is ClC6H3(NO2)COCl . It is used as an acylation reagent for the Friedel-Crafts acylation of activated benzenes such as anisole, veratrole, and 1,4-dimethoxybenzene . It can also be employed for the synthesis of 4-chloro-4-methoxy-3-nitrobenzophenone .

Synthesis Analysis

The synthesis of this compound involves the use of it as an acylation reagent for the Friedel-Crafts acylation of activated benzenes . It can also be used for the synthesis of 4-chloro-4-methoxy-3-nitrobenzophenone .Molecular Structure Analysis

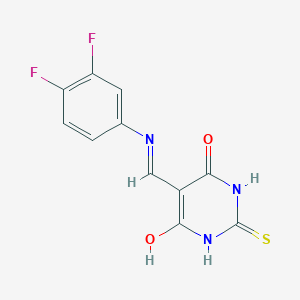

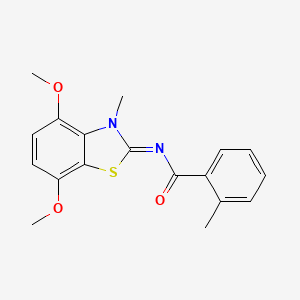

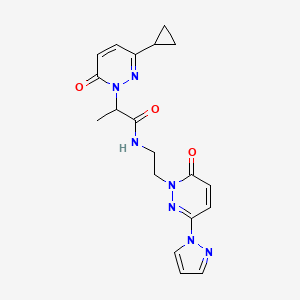

The molecular structure of this compound consists of a benzene ring with a nitro group (-NO2) and a chlorine atom attached to it . The benzoyl chloride group (-COCl) is also attached to the benzene ring .Chemical Reactions Analysis

This compound can be used as an acylation reagent for the Friedel-Crafts acylation of activated benzenes . It can also be used for the synthesis of 4-chloro-4-methoxy-3-nitrobenzophenone .Physical and Chemical Properties Analysis

This compound has a molecular weight of 220.01 . Its physical properties include a melting point of 47-54 °C . It has a molar refractivity of 47.9±0.3 cm^3 . Its polar surface area is 63 Å^2 and it has a molar volume of 139.6±3.0 cm^3 .Wissenschaftliche Forschungsanwendungen

Hydrogen-bonded Framework Structures

3-Chloro-4-nitrobenzoyl chloride is utilized in the formation of hydrogen-bonded framework structures. For example, in the synthesis of 4-[(4-chloro-3-nitrobenzoyl)hydrazinocarbonyl]pyridinium chloride, it plays a crucial role in linking ions to create a three-dimensional framework through hydrogen bonds and aromatic π–π stacking interactions (Vasconcelos et al., 2006).

Enhancing Detection of Estrogens

In analytical chemistry, this compound is used as a derivatization agent to improve the detection of estrogens in biological fluids. Its reactivity enhances detection responses, making it a valuable tool in liquid chromatography–mass spectrometry (Higashi et al., 2006).

Analysis of Water Contaminants

This chemical is also employed in the analysis of phenol and related compounds in water. It is used for pre-column derivatization in HPLC-UV methods, assisting in the efficient separation and detection of contaminants in environmental water samples (Y. Higashi, 2017).

Synthesis of Pharmaceutical Compounds

In pharmaceutical research, this compound is used in the synthesis of various compounds. For instance, it is involved in the synthesis of dabigatran etexilate, a medication used for the treatment of blood clots (Yumin, 2010).

Exploration of Anticancer Properties

This chemical plays a role in the synthesis of compounds for exploring their anticancer properties. Compounds derived from reactions involving this compound have shown significant activity against various cancer cell lines, indicating its potential in cancer research (Pandey et al., 2019).

Wirkmechanismus

Safety and Hazards

3-Chloro-4-nitrobenzoyl chloride is classified as a skin corrosive substance . It causes severe skin burns and eye damage . It is recommended to avoid contact with skin, eyes, or clothing, avoid dust formation, and avoid breathing dust/fume/gas/mist/vapors/spray . Personal protective equipment should be used when handling this chemical .

Eigenschaften

IUPAC Name |

3-chloro-4-nitrobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO3/c8-5-3-4(7(9)11)1-2-6(5)10(12)13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLIWOGMICIAQMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3,4-difluorophenyl)-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2658111.png)

![4-methoxy-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2658117.png)

![3-Ethenylsulfonyl-N-[4-(2-methylpyrimidin-4-yl)phenyl]propanamide](/img/structure/B2658125.png)

![4-[1-(1-Prop-2-ynylpiperidine-4-carbonyl)azetidin-3-yl]oxybenzonitrile](/img/structure/B2658132.png)